(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid
Overview
Description
(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a morpholinomethyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the rate of hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH and other factors related to absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound is sensitive to changes in pH, with its reactivity increasing at physiological pH . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-(morpholinomethyl)phenylboronic acid pinacol ester with a suitable boronic acid reagent. The reaction is usually carried out under mild conditions using palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid formation .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: The corresponding phenyl derivative without the chloro group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Unlike (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid, this compound has a methoxy group instead of a chloro group, which affects its reactivity and applications .
- 4-Formylphenylboronic acid: This compound contains a formyl group, making it more reactive towards nucleophiles compared to the chloro group in this compound .
- Phenylboronic acid: The simplest boronic acid derivative, lacking any additional functional groups, making it less versatile compared to this compound .
The unique combination of functional groups in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-chloro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNBWAXQFVFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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